molecular formula C11H12N2O B14119986 (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine

(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine

Cat. No.: B14119986
M. Wt: 188.23 g/mol
InChI Key: GJRLPDQRYCXOLJ-UHFFFAOYSA-N
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Description

(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-2-phenylpropan-1-ol with acetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
  • (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine
  • (5-Methyl-1,3-oxazol-2-yl)methanamine

Uniqueness

Compared to similar compounds, (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine has a unique substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(5-methyl-4-phenyl-1,3-oxazol-2-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-8-11(13-10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3

InChI Key

GJRLPDQRYCXOLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)CN)C2=CC=CC=C2

Origin of Product

United States

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